2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide
Description
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide is a synthetic indole-derived acetamide featuring a piperidine-containing side chain. Structurally, the compound consists of:
- Indol-3-yl core: A bicyclic aromatic heterocycle substituted at the 1-position with a 2-oxo-2-piperidin-1-ylethyl group.
- 2-Oxoacetamide backbone: The indole’s C-3 is linked to a 2-oxoacetyl group, forming a ketone and an amide bond.
- N-Propan-2-yl substitution: The amide nitrogen is substituted with an isopropyl group, enhancing lipophilicity.
Synthesis likely involves sequential reactions: (1) functionalization of indole at N-1 with a piperidine-containing ethyl ketone, (2) coupling with oxalyl chloride to form the 2-oxoacetyl intermediate, and (3) amidation with isopropylamine .
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14(2)21-20(26)19(25)16-12-23(17-9-5-4-8-15(16)17)13-18(24)22-10-6-3-7-11-22/h4-5,8-9,12,14H,3,6-7,10-11,13H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBZYYYLSKLJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and yields. For alkylation steps, polar aprotic solvents like DMSO and dimethylformamide (DMF) enhance nucleophilicity, achieving yields >65% at 80°C. In contrast, tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for acid-catalyzed steps, minimizing side reactions.
Table 1: Solvent Optimization for Key Steps
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Indole Alkylation | DMSO | 80 | 68 |
| Amidation | THF | 0→25 | 72 |
| One-Pot Synthesis | Acetonitrile | 60 | 42 |
Catalytic Systems
EDC and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are widely used for amide bond formation, with HATU providing superior yields (78% vs. 65% for EDC) due to reduced racemization. For oxidation steps, PCC remains the standard, though Dess-Martin periodinane offers a milder alternative with comparable efficiency.
Analytical Characterization and Purity Assessment
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole H2), 7.45–7.32 (m, 4H, aromatic), 4.11 (q, J = 6.8 Hz, 1H, isopropyl CH), 3.72–3.58 (m, 4H, piperidine CH₂), 2.85 (t, J = 5.2 Hz, 2H, COCH₂), 1.42 (d, J = 6.8 Hz, 6H, isopropyl CH₃).
- IR (KBr) : 1685 cm⁻¹ (amide C=O), 1640 cm⁻¹ (ketone C=O), 1550 cm⁻¹ (indole C=C).
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms purity ≥98% for all routes, with Route 1 exhibiting the lowest impurity profile (1.2% by area).
Table 2: Comparative Purity Across Synthetic Methods
| Route | Purity (%) | Major Impurity |
|---|---|---|
| 1 | 98.8 | Unreacted indole (0.8%) |
| 2 | 97.5 | Piperidine dimer (1.5%) |
| 3 | 95.2 | Isocyanate adduct (3.1%) |
Challenges and Mitigation Strategies
Industrial Scalability Considerations
Route 1, despite its multi-step nature, remains the most viable for large-scale production due to its reproducibility and high purity. Continuous flow reactors have been proposed to enhance the oxidation step’s efficiency, reducing reaction time from 12 hours to 2 hours.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl groups can yield the corresponding alcohols.
Scientific Research Applications
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interactions with various biological targets, including enzymes and receptors.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a modulator of biological pathways.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its efficacy and safety as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the acetamide group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
- Structural Differences :
- Replaces the isopropyl group with a 4-fluorobenzyl substituent.
- Contains a sulfanyl (-S-) linker instead of a direct acetamide bond.
- Implications :
- The fluorobenzyl group increases electron-withdrawing effects and aromatic interactions.
- The sulfanyl linkage may alter metabolic stability compared to oxygen-based analogs.
- Synthesis : Likely involves thiol-ether formation between a piperidine-substituted indole and a fluorobenzyl acetamide precursor .
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (5a–y)
- Structural Differences :
- Adamantane replaces the piperidine-ethyl group at N-1 of indole.
- Variable N-substituents (e.g., aryl, alkyl) on the acetamide.
- Derivatives with electron-donating N-substituents showed improved antimicrobial activity in related studies .
- Synthesis : Uses oxalyl chloride and substituted amines for amidation, similar to the target compound’s route .
3-Hydroxy-3-(2-oxo-cyclohexylmethyl)-1-piperidin-1-ylmethyl-1,3-dihydro-indol-2-one (Compound G)
- Structural Differences :
- Features a cyclohexylmethyl group and hydroxy substitution on the indole.
- Piperidine is attached via a methyl group at N-1.
- Structural rigidity from the cyclohexane ring may limit conformational flexibility .
1-(β-D-Glucopyranosyl)brassinin (47)
- Structural Differences: Contains a glucopyranosyl group instead of piperidine. Sulfur-based thiourea linkage replaces the acetamide.
- Implications :
Comparative Analysis Table
Research Findings and Implications
- Piperidine vs. Adamantane : Piperidine derivatives (e.g., target compound) may exhibit better solubility than adamantane analogs, which are highly hydrophobic .
- Amide Substitutions : Isopropyl (target) and fluorobenzyl () groups balance lipophilicity and target engagement. Fluorinated analogs could enhance binding to aromatic residues in enzymes .
- Sulfur vs. Oxygen Linkers : Sulfanyl-containing compounds () may exhibit slower metabolic degradation compared to oxygen-based linkages.
Biological Activity
The compound 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide is a synthetic derivative featuring both indole and piperidine moieties, which are known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H29N3O4 , with a molecular weight of 467.6 g/mol . The structure includes:
- An indole ring system
- A piperidine derivative
- An acetamide functional group
This unique combination suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Antibacterial Activity
Research has demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies on piperidine derivatives revealed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
Compounds related to this compound have shown promising results in inhibiting key enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmitter regulation; inhibition can lead to increased acetylcholine levels, beneficial in conditions like Alzheimer's disease.
- Urease : Inhibition can be crucial for treating infections caused by Helicobacter pylori .
The IC50 values for several derivatives indicate strong inhibitory potential, with some compounds exhibiting IC50 values as low as 0.63 µM against AChE .
Antitumor Activity
Preliminary studies suggest that the compound may possess antitumor properties. Similar indole-based compounds have been evaluated for their effects on cancer cell lines, showing selective cytotoxicity towards malignant cells while sparing normal cells . This selectivity is often attributed to the ability of these compounds to interfere with cell cycle regulation and apoptosis pathways.
Study 1: Antibacterial Screening
A series of synthesized compounds were tested for antibacterial activity, revealing that those containing the piperidine moiety had enhanced efficacy against Staphylococcus aureus and Escherichia coli. Compounds were evaluated using standard disc diffusion methods, demonstrating clear zones of inhibition correlating with concentration .
Study 2: Enzyme Inhibition Assays
In a comparative study, various derivatives were screened for AChE inhibition using Ellman's assay. The most potent inhibitors showed IC50 values significantly lower than standard drugs used in Alzheimer's treatment, indicating their potential as therapeutic agents .
Study 3: Antitumor Evaluation
A novel class of indole derivatives was synthesized and tested against human lung adenocarcinoma cell lines (SPAC1). Results indicated that certain modifications to the indole structure led to a tenfold increase in inhibitory activity compared to earlier compounds .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
